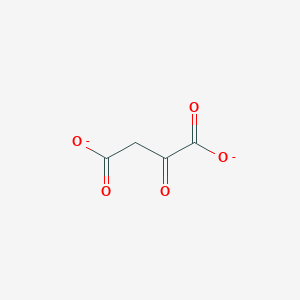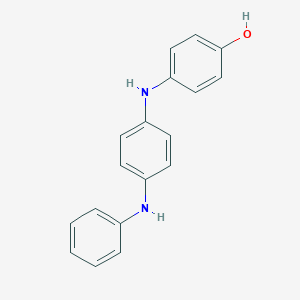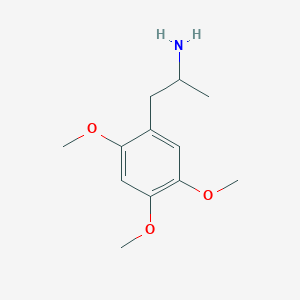
2,4,5-Trimethoxyamphetamine
Übersicht
Beschreibung
2,4,5-Trimethoxyamphetamine is an analytical reference standard categorized as an amphetamine. This compound has psychoactive properties. This compound is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.
TMA-2, known more formally as 2,4,5-trimethoxy-amphetamine, is a psychedelic hallucinogen which has appeared on the illicit drug market. Unlike amphetamines and cathinones, TMA-2 has no effect on monoamine re-uptake. TMA has modest effects on the 5-HT2 serotonin receptors (pEC50 values of 5.15 and 5.31 M for phosphatidylinositol release through 5-HT2A and 5HT2C, respectively). This product is intended for research and forensic applications.
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 2,4,5-Trimethoxyamphetamine
This compound (TMA-2) ist eine psychoaktive Verbindung mit einer chemischen Struktur, die Amphetaminen und Meskalin ähnelt. Es ist eines von mehreren Isomeren von Trimethoxyamphetamine, die jeweils einzigartige Eigenschaften und potenzielle Anwendungen in der wissenschaftlichen Forschung besitzen. Nachfolgend finden Sie eine detaillierte Analyse der verschiedenen wissenschaftlichen Forschungsanwendungen von TMA-2, wobei der Fokus auf sechs unterschiedliche Bereiche liegt.
Neuropharmakologie
Studium der psychoaktiven Wirkungen: TMA-2 ist bekannt für seine psychoaktiven Eigenschaften, die denen anderer Amphetamine ähneln. Die Forschung in der Neuropharmakologie konzentriert sich oft auf das Verständnis der Wechselwirkungen des Arzneimittels mit verschiedenen Neurotransmittersystemen, insbesondere Serotoninrezeptoren . Dies kann dazu beitragen, die an der Stimmungsregulation und der sensorischen Wahrnehmung beteiligten Pfade aufzuklären.
Toxikologie
Detektion und Analyse in biologischen Proben: In toxikologischen Studien wird TMA-2 analysiert, um seine Stoffwechselwege zu verstehen und Nachweismethoden für die forensische Wissenschaft zu entwickeln. Techniken wie Gaschromatographie-Massenspektrometrie (GC-MS) werden eingesetzt, um TMA-2 in biologischen Proben zu identifizieren und zu quantifizieren .
Psychopharmakologie
Untersuchung der halluzinogenen Eigenschaften: Die halluzinogenen Wirkungen von TMA-2 sind in der Psychopharmakologie von Interesse. Studien untersuchen möglicherweise seine potenziellen therapeutischen Anwendungen oder Nebenwirkungen, indem sie seine Wirkungen mit denen von Meskalin und anderen Halluzinogenen vergleichen .
Pharmakokinetik
Absorption, Verteilung, Metabolismus und Ausscheidung (ADME): Pharmakokinetische Forschung zu TMA-2 beinhaltet die Untersuchung, wie die Verbindung im Körper aufgenommen, verteilt, metabolisiert und ausgeschieden wird. Diese Informationen sind entscheidend für das Verständnis der potenziellen therapeutischen Anwendungen und des Sicherheitsprofils des Arzneimittels .
Chemische Synthese
Synthesewege und Derivate: Chemiker können TMA-2 untersuchen, um neue Synthesewege zu entwickeln oder Derivate mit veränderten pharmakologischen Profilen zu erzeugen. Dies kann zur Entdeckung neuer Verbindungen mit potenziellen medizinischen Anwendungen führen .
Wirkmechanismus
Target of Action
2,4,5-Trimethoxyamphetamine, a member of the Trimethoxyamphetamines (TMAs) family , primarily targets serotonin receptors such as the 5HT2A receptor . These receptors play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire.
Mode of Action
The compound exhibits agonist activity on its primary targets, meaning it binds to these receptors and activates them . In addition to this, it also shows generalized dopamine receptor agonism, typical of most amphetamines . This dual action on both serotonin and dopamine receptors contributes to its complex mechanism of action .
Biochemical Pathways
Upon activation of the serotonin and dopamine receptors, this compound affects various biochemical pathways. The activation of these receptors can lead to a range of emotions, from sadness to empathy and euphoria . .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its agonist activity on serotonin and dopamine receptors. This can lead to altered mood states, changes in perception, and potentially hallucinogenic effects .
Safety and Hazards
Zukünftige Richtungen
Future research could focus on the pharmacology of 2,4,5-Trimethoxyamphetamine and its related compounds, as their pharmacology is mostly undefined . Further studies on receptor binding and activation profiles of these derivatives at monoamine receptors and transporters could provide valuable insights .
Biochemische Analyse
Biochemical Properties
2,4,5-Trimethoxyamphetamine interacts with various enzymes, proteins, and other biomolecules. It has been found to have moderate to high affinities to the 5-HT2A receptor . This interaction with the 5-HT2A receptor is likely to underlie the psychedelic effects of this compound .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It has been reported to alter locomotor activity and stimulate adrenocortical and adrenomedullary functions in animal models .
Molecular Mechanism
The molecular mechanism of this compound is complex. It likely involves agonist activity on serotonin receptors such as the 5HT2A receptor in addition to the generalized dopamine receptor agonism typical of most amphetamines . This action on serotonergic receptors likely underlies the psychedelic effects of these compounds .
Dosage Effects in Animal Models
In animal models, single doses of 50 and 100 mg/kg of this compound have been reported to significantly alter locomotor activity and stimulate adrenocortical and adrenomedullary functions .
Eigenschaften
IUPAC Name |
1-(2,4,5-trimethoxyphenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-8(13)5-9-6-11(15-3)12(16-4)7-10(9)14-2/h6-8H,5,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSIMAWGATVNGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1OC)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15995-72-9 (hydrochloride) | |
| Record name | 2,4,5-Trimethoxyphenylisopropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00874364 | |
| Record name | 2,4,5-Trimethoxyamphetamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00874364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083-09-6, 22199-15-1 | |
| Record name | 2,4,5-Trimethoxyamphetamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trimethoxyphenylisopropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneethanamine, 2,4,5-trimethoxy-alpha-methyl-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022199151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-Trimethoxyamphetamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00874364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TMA-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/713Z3SL0TJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



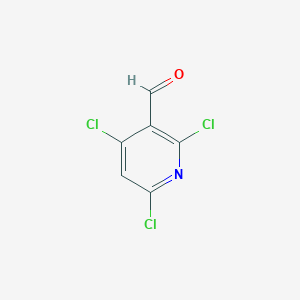
![6,6-Dimethylbicyclo[3.1.1]heptane](/img/structure/B90143.png)
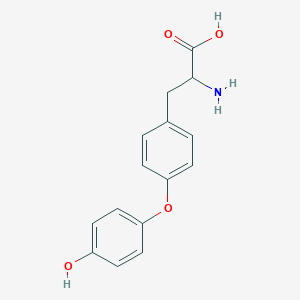
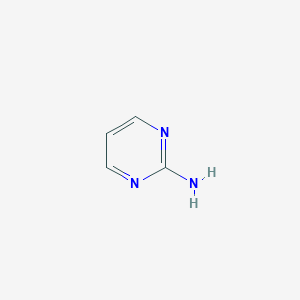
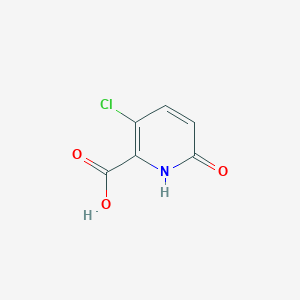
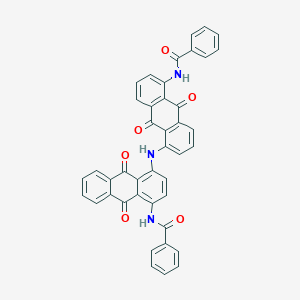
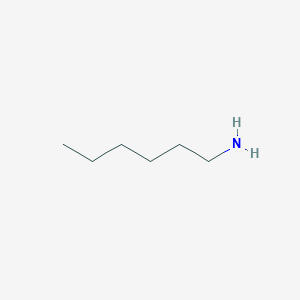
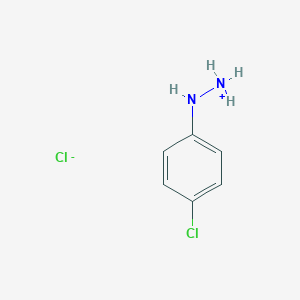

![3-[4-(Methylsulfanyl)phenyl]phenylacetic acid](/img/structure/B90223.png)
